![molecular formula C20H32O4Si2 B14347110 Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate CAS No. 90744-46-0](/img/structure/B14347110.png)
Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate is a chemical compound characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume . This compound is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate typically involves the reaction of benzylidenepropanedioate with 2-(trimethylsilyl)ethyl groups under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Aplicaciones Científicas De Investigación
Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate involves its interaction with specific molecular targets. The trimethylsilyl groups can act as protecting groups, temporarily modifying the reactivity of certain functional groups in a molecule. This allows for selective reactions to occur at other sites within the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)acetamide: Another compound containing trimethylsilyl groups, used in similar applications.
Trimethylsilyl chloride: A reagent used for introducing trimethylsilyl groups into molecules.
Tetramethylsilane: A compound with a similar structure, often used as a reference standard in NMR spectroscopy.
Uniqueness
Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of functional groups .
Propiedades
Número CAS |
90744-46-0 |
|---|---|
Fórmula molecular |
C20H32O4Si2 |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
bis(2-trimethylsilylethyl) 2-benzylidenepropanedioate |
InChI |
InChI=1S/C20H32O4Si2/c1-25(2,3)14-12-23-19(21)18(16-17-10-8-7-9-11-17)20(22)24-13-15-26(4,5)6/h7-11,16H,12-15H2,1-6H3 |
Clave InChI |
AULOTRPJCCUQIX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


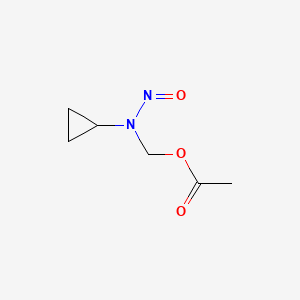
![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)
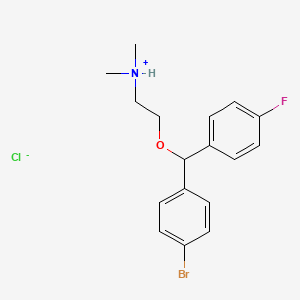
![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)
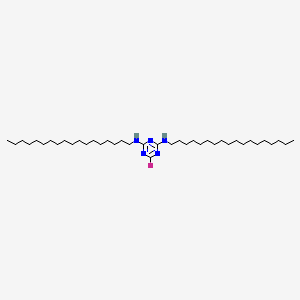
![3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14347066.png)
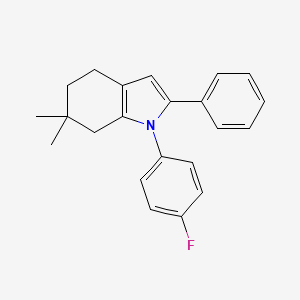
![2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B14347093.png)
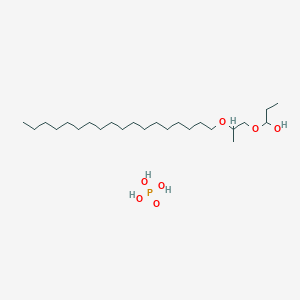
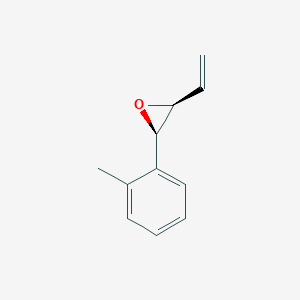
![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
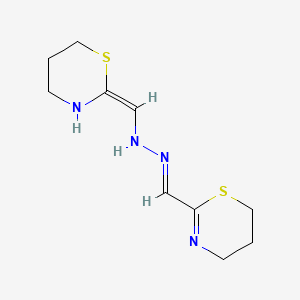
![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)
